N'-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide
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Overview
Description
N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide is a complex organic compound with a unique structure that includes a pyridine ring and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide typically involves multi-step reactionsThe reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)pyridine: Shares the pyridine ring structure but lacks the complex functional groups present in N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide.
2-(Pyridin-2-yl)pyrimidine: Contains a pyridine ring but differs in its additional pyrimidine ring and functional groups.
Uniqueness
N’-(6-(2-((dimethylamino)methylene)hydrazine-1-carbonyl)pyridin-2-yl)-N,N-dimethylformimidamide is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H18N6O |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
N,6-bis[(E)-dimethylaminomethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H18N6O/c1-17(2)8-13-11-7-5-6-10(15-11)12(19)16-14-9-18(3)4/h5-9H,1-4H3,(H,16,19)/b13-8+,14-9+ |
InChI Key |
DGFRHQOYTZYTTM-UQNWOCKMSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=CC=CC(=N1)C(=O)N/N=C/N(C)C |
Canonical SMILES |
CN(C)C=NC1=CC=CC(=N1)C(=O)NN=CN(C)C |
Origin of Product |
United States |
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